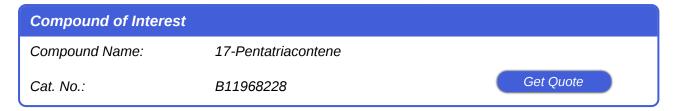


17-Pentatriacontene: A Technical Guide on its Discovery, Identification, and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Pentatriacontene is a long-chain alkene that has been identified in a variety of natural sources, including plants and marine organisms. This document provides a comprehensive overview of the discovery, identification, and biological activities of **17-pentatriacontene**. It includes a summary of its physicochemical properties, detailed hypothetical protocols for its synthesis and isolation, and an exploration of its potential as an antibacterial and anti-inflammatory agent. The information is presented to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Long-chain hydrocarbons are ubiquitous in nature, serving diverse functions from structural components of cell membranes to signaling molecules. **17-Pentatriacontene** (C35H70) is a monounsaturated aliphatic hydrocarbon that has garnered interest due to its presence in various medicinal plants and its potential biological activities. This technical guide aims to consolidate the current knowledge on **17-pentatriacontene**, with a focus on its discovery, chemical properties, and biological significance.

Physicochemical Properties



17-Pentatriacontene is a large, nonpolar molecule. Its properties are influenced by the presence and configuration (cis or trans) of the double bond at the 17th carbon position. The (E)-isomer is also referred to as trans-**17-pentatriacontene**, while the (Z)-isomer is known as cis-**17-pentatriacontene**.

Property	Value	Reference
Molecular Formula	C35H70	[1][2][3]
Molecular Weight	490.94 g/mol	[1][3]
CAS Number	6971-40-0	[1][2][3]
Appearance	Waxy solid (predicted)	
Boiling Point	554.0 °C at 760 mmHg (predicted)	[1]
Density	0.818 g/cm³ (predicted)	[1]
LogP (Octanol/Water)	13.675 (predicted)	[1]
InChI Key ((E)-isomer)	BLCUZCCTSBVFSV- LAPDZXRHSA-N	[2][3]
InChI Key ((Z)-isomer)	BLCUZCCTSBVFSV- OAPYJULQSA-N	[4]
SMILES ((E)-isomer)	CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC	[3]
SMILES ((Z)-isomer)	=C/CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC	[4]

Discovery and First Identification

While **17-pentatriacontene** has been identified as a component in numerous plant and marine extracts, a singular, definitive publication detailing its initial discovery and characterization remains elusive in publicly accessible literature. It is often reported as one of many constituents in gas chromatography-mass spectrometry (GC-MS) analyses of natural product extracts. For instance, it has been identified in the ethanolic leaf extract of Eichhornia crassipes and the



petroleum ether extract of the seaweed Sargassum tenerrimum. The identification in these studies is typically based on the fragmentation pattern in the mass spectrum and comparison with spectral libraries like those from the National Institute of Standards and Technology (NIST).

Experimental Protocols Chemical Synthesis (Hypothetical Protocol)

The Wittig reaction is a robust and widely used method for the stereoselective synthesis of alkenes from aldehydes/ketones and phosphonium ylides. This makes it a suitable approach for the synthesis of both (E)- and (Z)-17-pentatriacontene.

4.1.1. Synthesis of (Z)-17-Pentatriacontene

A plausible route to (Z)-**17-pentatriacontene** involves the reaction of heptadecanal with the ylide generated from octadecyltriphenylphosphonium bromide using a strong, non-stabilizing base.

- Step 1: Preparation of Octadecyltriphenylphosphonium Bromide.
 - Dissolve triphenylphosphine (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
 - Add 1-bromooctadecane (1.0 eq) to the solution.
 - Heat the mixture to reflux for 24-48 hours, during which the phosphonium salt will precipitate.
 - Cool the reaction mixture to room temperature and collect the white solid by filtration.
 - Wash the solid with cold diethyl ether and dry under vacuum.
- Step 2: Wittig Reaction.
 - To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon),
 add the prepared octadecyltriphenylphosphonium bromide (1.1 eq).



- Add anhydrous tetrahydrofuran (THF) to dissolve the salt.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
- Allow the solution to stir at -78 °C for 1 hour.
- Slowly add a solution of heptadecanal (1.0 eq) in anhydrous THF to the ylide solution.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether or hexane (3 x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a nonpolar eluent
 (e.g., hexane) to yield (Z)-17-pentatriacontene. The byproduct, triphenylphosphine oxide,
 can also be removed by precipitation from a nonpolar solvent.

4.1.2. Synthesis of (E)-17-Pentatriacontene

For the synthesis of the (E)-isomer, a modification of the Wittig reaction, such as the Schlosser modification, or the use of a stabilized ylide (Horner-Wadsworth-Emmons reaction) would be employed to favor the formation of the thermodynamically more stable E-alkene.

Isolation from Natural Sources (General Protocol)

17-Pentatriacontene has been identified in various plant species. A general protocol for its isolation and identification from a plant matrix is outlined below.

- Step 1: Extraction.
 - Air-dry the plant material (e.g., leaves) and grind it into a fine powder.



- Perform solvent extraction using a nonpolar solvent like hexane or petroleum ether. This
 can be done by maceration, Soxhlet extraction, or accelerated solvent extraction.
- Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
- Step 2: Chromatographic Separation.
 - Subject the crude extract to column chromatography on silica gel.
 - Elute with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
 - Collect fractions and monitor them by thin-layer chromatography (TLC).
 - Combine fractions containing compounds with similar Rf values.
 - Further purify the fractions containing the target compound using preparative TLC or highperformance liquid chromatography (HPLC) with a nonpolar column.
- Step 3: Characterization.
 - Analyze the purified compound using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its molecular weight and fragmentation pattern. The mass spectrum can be compared with databases like the NIST library for identification. [5][6][7]
 - Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure, including the position and stereochemistry of the double bond.

Biological Activities and Signaling Pathways

17-Pentatriacontene has been reported to exhibit several biological activities, primarily antibacterial and anti-inflammatory properties.

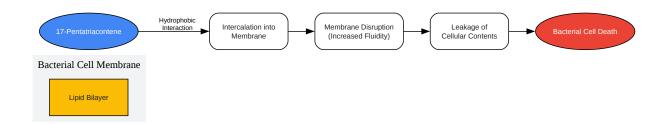
Antibacterial Activity

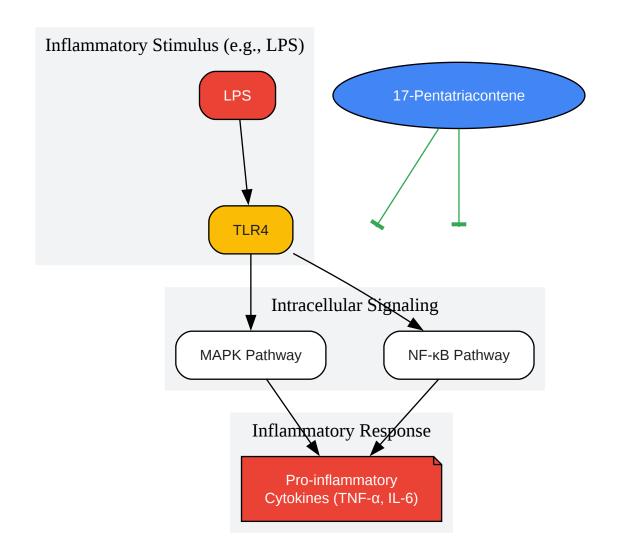
Long-chain unsaturated hydrocarbons, including **17-pentatriacontene**, have been shown to possess antibacterial properties. The proposed mechanism of action involves the disruption of the bacterial cell membrane. The lipophilic nature of these molecules allows them to intercalate



into the lipid bilayer, leading to increased membrane fluidity, leakage of cellular contents, and ultimately cell death.

Hypothesized Antibacterial Mechanism of Action Workflow







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